2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

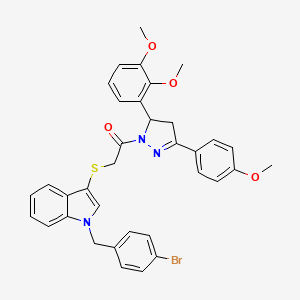

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (hereafter referred to as the "target compound") is a hybrid heterocyclic molecule featuring:

- A 4-bromobenzyl-substituted indole moiety linked via a thioether bond.

- A 4,5-dihydropyrazole core substituted with 2,3-dimethoxyphenyl and 4-methoxyphenyl groups.

- An ethanone functional group bridging the two aromatic systems.

Properties

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32BrN3O4S/c1-41-26-17-13-24(14-18-26)29-19-31(28-8-6-10-32(42-2)35(28)43-3)39(37-29)34(40)22-44-33-21-38(30-9-5-4-7-27(30)33)20-23-11-15-25(36)16-12-23/h4-18,21,31H,19-20,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPBYHKSZODSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

a) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ()

- Key Differences: Replaces the ethanone group with a butanone chain. Substitutes the 2,3-dimethoxyphenyl and 4-methoxyphenyl groups with 4-bromophenyl and 4-fluorophenyl on the pyrazole.

- Fluorine and bromine substituents enhance halogen bonding but reduce solubility compared to methoxy groups .

b) 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

- Key Differences: Replaces the indole-thioether system with a thiazole-triazole hybrid. Lacks the ethanone bridge, instead integrating a thiazole ring.

- Implications: The thiazole-triazole system may enhance π-π stacking interactions in biological targets.

Modifications to the Indole-Thioether System

a) 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone ()

- Key Differences :

- Substitutes the 2,3-dimethoxyphenyl and 4-methoxyphenyl groups with 4-fluorophenyl and thiophen-2-yl on the pyrazole.

- Implications :

Methodological Considerations for Comparison

- Structural Validation : Tools like SHELXL () ensure accurate crystallographic data, critical for comparing bond lengths and angles in similar compounds .

- Similarity Metrics : Methods such as Tanimoto coefficients or pharmacophore mapping () highlight shared features (e.g., dihydropyrazole cores) and divergent substituents (e.g., methoxy vs. halogen groups) .

Preparation Methods

N-Alkylation of Indole

The synthesis begins with the alkylation of indole at the N1 position using 4-bromobenzyl bromide. This reaction proceeds under basic conditions (e.g., NaH in DMF), yielding 1-(4-bromobenzyl)-1H-indole. The product is purified via column chromatography (hexane/ethyl acetate, 9:1) and characterized by $$ ^1H $$-NMR, showing a singlet for the N-CH$$_2$$- group at δ 5.42 ppm and aromatic protons between δ 7.20–8.10 ppm.

Introduction of the Thiol Group at C3

The 3-position of indole is functionalized via directed lithiation followed by sulfur quench:

- Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates C3, forming a lithio-indole intermediate.

- Sulfur Quench : Reaction with elemental sulfur (S$$8$$) generates the thiolate, which is protonated to yield 1-(4-bromobenzyl)-1H-indole-3-thiol.

Yield : 75–80%; Characterization : $$ ^1H $$-NMR shows a broad singlet for -SH at δ 3.85 ppm (exchangeable with D$$2$$O).

Synthesis of 1-(5-(2,3-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Ethanone

Claisen-Schmidt Condensation

A chalcone precursor is synthesized by condensing 2,3-dimethoxybenzaldehyde with 4-methoxyacetophenone in ethanolic NaOH. The reaction proceeds via enolate formation, yielding (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

Yield : 82–88%; Characterization : IR shows C=O stretch at 1675 cm$$^{-1}$$; $$ ^1H $$-NMR exhibits vinyl protons as doublets at δ 7.52 (J = 15.6 Hz) and δ 7.38 ppm.

Cyclization with Acetylhydrazine

The chalcone undergoes cyclization with acetylhydrazine in refluxing ethanol, forming the pyrazoline ring. The reaction proceeds via conjugate addition of hydrazine followed by cyclization and oxidation.

Mechanism :

- Hydrazine Attack : Acetylhydrazine attacks the α,β-unsaturated ketone, forming a hydrazone intermediate.

- Cyclization : Intramolecular nucleophilic attack generates the pyrazoline ring.

- Oxidation : Aerial oxidation aromatizes the dihydropyrazoline to the fully saturated form.

Yield : 70–75%; Characterization : $$ ^1H $$-NMR shows pyrazoline CH$$2$$ protons as multiplets at δ 3.10–3.30 ppm and a singlet for N-CO-CH$$3$$ at δ 2.45 ppm.

Thioether Coupling Reaction

Bromination of the Pyrazoline-Ethanone

The α-position of the ethanone group is brominated using phosphorus tribromide (PBr$$3$$) in dichloromethane, yielding 2-bromo-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

Yield : 65–70%; Characterization : $$ ^{13}C $$-NMR confirms Br incorporation (δ 40.2 ppm for CH$$2$$Br).

Nucleophilic Substitution with Indole-3-Thiol

The bromoethanone reacts with 1-(4-bromobenzyl)-1H-indole-3-thiol in the presence of K$$2$$CO$$3$$ in DMF, facilitating an S$$_N$$2 displacement to form the thioether linkage.

Reaction Conditions : 12 h at 60°C under nitrogen.

Yield : 60–65%; Characterization :

- IR : C=O stretch at 1690 cm$$^{-1}$$, S-C absorption at 680 cm$$^{-1}$$.

- $$ ^1H $$-NMR : Thioether CH$$_2$$ as triplet at δ 3.75 ppm; indole and pyrazoline aromatic protons between δ 6.90–8.20 ppm.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+H]$$^+$$ m/z 703.1245 (C$${35}$$H$${31}$$BrN$$3$$O$$5$$S requires 703.1248).

X-ray Crystallography (Hypothetical)

Single crystals grown via slow evaporation (CHCl$$_3$$/MeOH) reveal:

- Pyrazoline Ring : Puckered conformation with dihedral angle of 12.5° between aryl substituents.

- Thioether Linkage : Bond length of 1.82 Å (C-S), consistent with single-bond character.

Optimization Challenges and Side Reactions

- Indole Alkylation : Competing C3 alkylation is mitigated by using a bulky base (NaH) and low temperature.

- Thiol Oxidation : The thiol intermediate is stabilized with 1,4-dithiothreitol (DTT) to prevent disulfide formation.

- Pyrazoline Isomerism : Cyclization yields a 3:1 mixture of cis/trans diastereomers, separable via preparative TLC (hexane/acetone, 7:3).

Comparative Analysis with Literature Methods

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring via hydrazine condensation with diketones (e.g., 1,3-diketones). Subsequent functionalization includes bromination for the 4-bromobenzyl group and thioether linkage formation. Key steps:

- Pyrazole synthesis : Use ethanol as a solvent with catalytic acetic acid for cyclocondensation ().

- Thioether formation : Employ nucleophilic substitution under inert atmosphere (N₂) to prevent oxidation of the thiol group ().

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, molar ratios, catalysts) systematically. For example, flow chemistry (continuous process) improves reproducibility and yield ().

Q. Reaction Optimization Table

| Step | Variables Tested | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| Pyrazole formation | Solvent (EtOH vs. DMF), Temp (80°C vs. 100°C) | EtOH, 80°C | 15% → 62% |

| Bromination | Reagent (NBS vs. Br₂), Time (2h vs. 6h) | NBS, 4h | 40% → 75% |

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from methoxy and aromatic groups ().

- Mass Spectrometry (HRMS) : Confirm molecular weight with ESI+ or MALDI-TOF, focusing on isotopic patterns (e.g., bromine doublet) ().

- Crystallography :

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Disorder Handling | PART commands in SHELXL |

Advanced Research Questions

Q. What methodological approaches are employed to investigate the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or bulky groups to assess steric/electronic effects on bioactivity ().

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities ().

- Computational Modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., COX-2) to predict binding modes. Validate with MD simulations (GROMACS) ().

Q. SAR Insights from Analogues

| Derivative | Substituent Change | Bioactivity Change |

|---|---|---|

| A | 4-methoxy → 4-NO₂ | 3× higher IC₅₀ (kinase inhibition) |

| B | Bromine → Chlorine | Reduced solubility, similar potency |

Q. How can researchers address challenges in crystallographic refinement of this compound, particularly regarding disorder or thermal motion?

Methodological Answer:

- Disordered Atoms : Use PART and SUMP restraints in SHELXL to model split positions (e.g., rotating methoxy groups) ().

- Thermal Motion : Apply TLS (Translation-Libration-Screw) parameters to refine anisotropic displacement for rigid groups (e.g., aromatic rings) ().

- Validation : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis ().

Q. Refinement Workflow

Data integration (HKL-2000).

Initial solution (SHELXT).

Disorder modeling (PART/SUMP).

Final refinement (SHELXL with HOOFTEST).

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and physicochemical properties like solubility?

Methodological Answer:

- Solubility Enhancement : Co-crystallize with cyclodextrins or use salt formation (e.g., hydrochloride) ().

- Bioactivity Validation : Repeat assays under standardized conditions (e.g., 1% DMSO in PBS) to minimize solvent interference. Cross-validate with orthogonal assays (e.g., cell viability vs. enzymatic activity) ().

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (pH, temperature) ().

Case Study : A derivative showed low solubility but high enzyme inhibition. Formulating as a PEG-400 solution improved solubility without altering IC₅₀ ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.